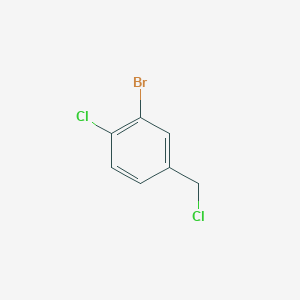

2-Bromo-1-chloro-4-(chloromethyl)benzene

Descripción

BenchChem offers high-quality 2-Bromo-1-chloro-4-(chloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-4-(chloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSUGXSGOEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-Bromo-1-chloro-4-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-4-(chloromethyl)benzene is a halogenated aromatic hydrocarbon that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is anchored in the differential reactivity of its halogenated functional groups: a highly reactive benzylic chloride and two less reactive aryl halides (bromide and chloride). This structural arrangement allows for selective, stepwise chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, applications in drug discovery, and essential safety protocols. The strategic incorporation of halogen atoms like bromine and chlorine is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

Chemical Identity and Core Identifiers

Correctly identifying a chemical compound is the foundation of safe and reproducible research. 2-Bromo-1-chloro-4-(chloromethyl)benzene is known by several identifiers across various chemical databases and regulatory bodies. Note that some databases may list isomers with similar names, making it crucial to verify the CAS number. For the purpose of this guide, we will focus on the title compound, while acknowledging that isomers like 2-Bromo-4-chloro-1-(chloromethyl)benzene also exist and are documented.[3]

Table 1: Key Identifiers for 2-Bromo-1-chloro-4-(chloromethyl)benzene and a Common Isomer

| Identifier | 2-Bromo-1-chloro-4-(chloromethyl)benzene | 2-Bromo-4-chloro-1-(chloromethyl)benzene |

| CAS Number | 880348-46-9 | 66192-23-2[3] |

| Molecular Formula | C₇H₅BrCl₂ | C₇H₅BrCl₂[3] |

| IUPAC Name | 2-bromo-1-chloro-4-(chloromethyl)benzene | 2-bromo-4-chloro-1-(chloromethyl)benzene[3] |

| SMILES | C1=CC(=C(C=C1CCl)Br)Cl | C1=C(C=C(C(=C1)Br)Cl)CCl |

| InChI Key | WKNSUGXSGOEDMW-UHFFFAOYSA-N | SNPYGOQMBFNDLS-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 239.93 g/mol |

| Monoisotopic Mass | 237.89517 Da[4] |

| Appearance | White to off-white solid (typical) |

| Storage Temperature | Refrigerated |

| Purity | ≥97% (typical commercial grade) |

| XLogP3 (Predicted) | 3.6 - 3.9[3][5] |

Predicted collision cross-section (CCS) values are available in databases like PubChemLite and can be useful for mass spectrometry-based analyses.[4]

Synthesis and Mechanistic Considerations

The primary route to synthesizing 2-Bromo-1-chloro-4-(chloromethyl)benzene typically involves the radical chlorination of the corresponding toluene precursor, 2-bromo-1-chloro-4-methylbenzene (also known as 3-bromo-4-chlorotoluene).[6]

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-stage process starting from a more common precursor or benzene itself.

Caption: Conceptual multi-step synthesis pathway.

Experimental Protocol: Benzylic Chlorination

This protocol outlines the final step: the conversion of the toluene precursor to the target benzylic chloride.

Reactants:

-

2-Bromo-1-chloro-4-methylbenzene (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1.1 equivalents)

-

Benzoyl peroxide (BPO) (0.02 equivalents, radical initiator)

-

Solvent: Carbon tetrachloride (CCl₄) or Benzene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-chloro-4-methylbenzene in the chosen solvent.

-

Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide.

-

Wash the filtrate with an aqueous solution of sodium sulfite to remove any remaining unreacted NCS, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or recrystallization to obtain pure 2-bromo-1-chloro-4-(chloromethyl)benzene.

Causality: The use of NCS and a radical initiator like BPO is a standard method for free-radical halogenation at the benzylic position. The benzylic C-H bonds are weaker and more susceptible to radical abstraction than the aromatic C-H bonds, ensuring high selectivity for the desired product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the high reactivity of the benzylic chloride group towards nucleophilic substitution, while the aryl halides remain largely unreactive under these conditions.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a primary benzylic halide. Such substrates are highly reactive in nucleophilic substitution reactions. They readily undergo Sₙ2 reactions with strong nucleophiles.[7] Although primary alkyl halides strongly disfavor Sₙ1 reactions, primary benzylic halides are an exception, as they can form a resonance-stabilized benzylic carbocation, making an Sₙ1 pathway possible, especially with weak nucleophiles.[8]

Caption: Sₙ1 and Sₙ2 reaction pathways at the benzylic position.

This differential reactivity allows for the selective introduction of a wide range of functional groups (e.g., amines, ethers, nitriles, azides) at the benzylic position. The remaining aryl bromide and chloride can then be functionalized in a subsequent step using different chemistries, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes the title compound a valuable precursor for creating complex, highly substituted aromatic compounds.[1]

Applications in Drug Development and Medicinal Chemistry

Halogenated organic compounds are of immense importance in the pharmaceutical industry.[9] 2-Bromo-1-chloro-4-(chloromethyl)benzene serves as an intermediate in the synthesis of various biologically active molecules. Its structure is particularly useful for building scaffolds found in potential therapeutics. For instance, related halogenated benzyl halides are used to synthesize substituted fluorenes and N-heterocycle-fused phenanthridines, which are core structures in many pharmaceutical agents.[6] The introduction of bromine and chlorine can enhance lipophilicity, improve metabolic stability, and facilitate strong binding interactions with biological targets.[2][10]

Safety, Handling, and Disposal

As a reactive halogenated compound, 2-Bromo-1-chloro-4-(chloromethyl)benzene must be handled with appropriate precautions.

Table 3: GHS Hazard Information (Based on Isomer Data)

| Hazard Statement | Description | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed.[3] | H302 |

| Skin Corrosion | Causes severe skin burns and eye damage.[3][5] | H314 |

| Eye Damage | Causes serious eye irritation.[11][12] | H319 |

| Respiratory Irritation | May cause respiratory irritation.[3][5] | H335 |

| Acute Toxicity, Inhalation | Harmful if inhaled.[11] | H332 |

(Note: This data is compiled from similar and isomeric compounds. A specific Safety Data Sheet (SDS) for CAS 880348-46-9 should always be consulted.)

Handling and Storage Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][13]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][13]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[11][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound should be refrigerated as indicated by suppliers.[13]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Conclusion

2-Bromo-1-chloro-4-(chloromethyl)benzene is a strategically important synthetic intermediate whose value is derived from its unique reactivity profile. The highly susceptible benzylic chloride allows for selective nucleophilic substitutions, while the more inert aryl halides are reserved for subsequent transformations. This dual-reactivity nature makes it a powerful tool for medicinal chemists and researchers in the synthesis of complex molecules for drug discovery and materials science. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available from: [Link]

-

PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Available from: [Link]

-

Shaalaa.com. Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide. Available from: [Link]

-

The Organic Chemistry Tutor. Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available from: [Link]

-

Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available from: [Link]

-

Brainly.com. Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Available from: [Link]

-

PubChem. 4-Bromo-1-chloro-2-(chloromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 2-bromo-1-chloro-4-(chloromethyl)benzene. Available from: [Link]

-

Organic Syntheses. Benzene, 1-bromo-2-chloro-. Available from: [Link]

-

Chegg.com. Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Available from: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-bromo-1-chloro-4-(chloromethyl)benzene (C7H5BrCl2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-chloro-4-methyl-benzene | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. shaalaa.com [shaalaa.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Synthetic Pathway of 2-Bromo-1-chloro-4-(chloromethyl)benzene: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of 2-Bromo-1-chloro-4-(chloromethyl)benzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic introduction of three distinct functional groups onto the benzene nucleus necessitates a carefully orchestrated multi-step synthesis. This document elucidates a plausible and efficient synthetic route, delving into the intricacies of electrophilic aromatic substitution, the directing effects of substituents, and the reaction mechanisms that govern the regioselectivity at each stage. Detailed experimental protocols, supported by established literature, are provided to ensure reproducibility and a thorough understanding of the practical aspects of the synthesis.

Introduction: The Strategic Importance of Polysubstituted Benzenes

Polysubstituted benzene derivatives are foundational scaffolds in the development of novel pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of different substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. The target molecule, 2-Bromo-1-chloro-4-(chloromethyl)benzene, presents a unique combination of reactive handles: a bromo and a chloro group that can participate in various cross-coupling reactions, and a highly reactive chloromethyl group amenable to nucleophilic substitution. This trifunctional nature makes it a valuable intermediate for the synthesis of complex molecular architectures.

The synthesis of such a specifically substituted arene is not a trivial undertaking. The order of substituent introduction is paramount, as each group influences the position of subsequent additions. This guide will explore a logical and efficient three-step synthesis commencing from benzene, focusing on the mechanistic principles that ensure the desired regiochemical outcome.

Retrosynthetic Analysis: Devising a Logical Pathway

A retrosynthetic approach is instrumental in designing a viable synthesis for 2-Bromo-1-chloro-4-(chloromethyl)benzene. The final step is envisioned as the introduction of the chloromethyl group, as Friedel-Crafts type reactions, such as chloromethylation, are generally less effective on strongly deactivated rings. The bromo and chloro substituents are deactivating, making their presence a challenge for this final step, yet their ortho, para-directing nature is key to achieving the desired substitution pattern.

The precursor to the final product is therefore 1-bromo-2-chlorobenzene. This intermediate can be synthesized from a monosubstituted benzene, either through the bromination of chlorobenzene or the chlorination of bromobenzene. The challenge in this step lies in maximizing the yield of the desired ortho isomer over the thermodynamically more stable para isomer. A more regioselective method, such as the Sandmeyer reaction, presents a superior alternative.

Therefore, a plausible forward synthesis is proposed as follows:

-

Step 1: Synthesis of the Precursor - 1-Bromo-2-chlorobenzene. A regioselective approach utilizing the Sandmeyer reaction starting from 2-chloroaniline is the preferred method to ensure a high yield of the ortho-substituted product.

-

Step 2: Electrophilic Aromatic Substitution - Chloromethylation. The introduction of the chloromethyl group onto the 1-bromo-2-chlorobenzene ring via a Blanc-Quelet reaction or a related chloromethylation procedure.

This guide will now detail the mechanistic intricacies and practical considerations of each of these steps.

Step 1: Synthesis of 1-Bromo-2-chlorobenzene via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a halide at a specific position on an aromatic ring, starting from the corresponding aniline. This approach circumvents the issue of obtaining mixtures of ortho and para isomers often encountered in direct halogenation of substituted benzenes.[1][2]

Mechanism of the Sandmeyer Reaction

The reaction proceeds in two main stages: diazotization of the primary aromatic amine, followed by the copper(I) halide-catalyzed decomposition of the diazonium salt.

Stage 1: Diazotization of 2-Chloroaniline

2-Chloroaniline is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrobromic acid at low temperatures (0-5 °C), to form the corresponding diazonium salt. The electrophile in this reaction is the nitrosonium ion (NO+), which is generated in situ from nitrous acid (formed from NaNO₂ and HBr).

Stage 2: Copper(I) Bromide-Catalyzed Substitution

The diazonium salt solution is then added to a solution of copper(I) bromide. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas.

Experimental Protocol: Synthesis of 1-Bromo-2-chlorobenzene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloroaniline | 127.57 | 127.5 g | 1.0 |

| Hydrobromic acid (48%) | 80.91 | 300 mL | ~2.5 |

| Sodium nitrite | 69.00 | 70 g | 1.0 |

| Copper(I) bromide | 143.45 | 79 g | 0.55 |

| Deionized water | 18.02 | As needed | - |

| Concentrated sulfuric acid | 98.08 | As needed | - |

| 5% Sodium hydroxide solution | 40.00 | As needed | - |

| Calcium chloride (anhydrous) | 110.98 | As needed | - |

-

In a 2 L flask, cool a mixture of 2-chloroaniline (1.0 mol) and 48% hydrobromic acid (2.5 mol) to 0 °C in an ice bath.

-

While stirring, rapidly add a solution of sodium nitrite (1.0 mol) in 125 mL of water, maintaining the temperature below 10 °C by adding ice.

-

In a separate 5 L three-necked flask equipped for distillation, heat a mixture of copper(I) bromide (0.55 mol) and 48% hydrobromic acid (80 mL) to boiling.

-

Add the cold diazonium salt solution to the boiling copper(I) bromide solution over approximately 30 minutes. The product will begin to steam distill.

-

After the addition is complete, pass a vigorous stream of steam through the reaction mixture until no more organic material distills.

-

Separate the organic layer from the distillate and wash it sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally water.

-

Dry the crude product over anhydrous calcium chloride and purify by distillation to obtain 1-bromo-2-chlorobenzene.

Step 2: Chloromethylation of 1-Bromo-2-chlorobenzene

The final step in the synthesis is the introduction of the chloromethyl group onto the 1-bromo-2-chlorobenzene ring. This is achieved through a Friedel-Crafts type reaction known as the Blanc-Quelet reaction (or simply Blanc chloromethylation).[3][4] This reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.

Mechanism of Chloromethylation

The chloromethylation of an aromatic ring is an electrophilic aromatic substitution reaction. The key steps are the generation of a potent electrophile from formaldehyde and the subsequent attack by the aromatic ring.

-

Generation of the Electrophile: Under acidic conditions and in the presence of a Lewis acid like ZnCl₂, formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This can then react with a chloride ion to form a chloromethyl cation or a related electrophilic species.[5]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-2-chlorobenzene acts as a nucleophile and attacks the electrophilic chloromethyl species. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Rearomatization: A base, such as the chloride ion, removes a proton from the carbon atom bearing the newly attached chloromethyl group, restoring the aromaticity of the ring and yielding the final product.

Regioselectivity of Chloromethylation

The directing effects of the existing substituents on the benzene ring determine the position of the incoming chloromethyl group. Both the bromo and chloro groups are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects. However, they are ortho, para-directing because of the resonance stabilization they provide to the arenium ion intermediate through their lone pairs of electrons.[6][7]

In the case of 1-bromo-2-chlorobenzene, the directing effects of the two halogens must be considered:

-

The Chloro Group (at C1): Directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions. The C2 position is already occupied by the bromo group.

-

The Bromo Group (at C2): Directs incoming electrophiles to the ortho (C1 and C3) and para (C5) positions. The C1 position is occupied by the chloro group.

The positions activated by both substituents are C4 and C6. However, the C4 position is para to the chloro group and meta to the bromo group, while the C6 position is ortho to the chloro group and meta to the bromo group. The para position is generally favored over the ortho position due to reduced steric hindrance.[8][9] Therefore, the chloromethylation is expected to occur predominantly at the C4 position, which is para to the chloro group, leading to the formation of 2-Bromo-1-chloro-4-(chloromethyl)benzene.

Experimental Protocol: Chloromethylation of 1-Bromo-2-chlorobenzene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-chlorobenzene | 191.45 | 95.7 g | 0.5 |

| Paraformaldehyde | 30.03 | 18 g | 0.6 |

| Anhydrous zinc chloride | 136.30 | 34 g | 0.25 |

| Concentrated hydrochloric acid | 36.46 | 150 mL | - |

| Carbon tetrachloride | 153.82 | 200 mL | - |

Procedure: (Adapted from general Blanc chloromethylation procedures)[10]

-

In a flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine 1-bromo-2-chlorobenzene (0.5 mol), paraformaldehyde (0.6 mol), and anhydrous zinc chloride (0.25 mol) in carbon tetrachloride (200 mL).

-

Heat the mixture to 60 °C with stirring.

-

Pass a steady stream of dry hydrogen chloride gas through the reaction mixture for 2-3 hours, or until the absorption of HCl ceases.

-

Cool the reaction mixture and pour it onto ice.

-

Separate the organic layer, and wash it with water, then with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield 2-Bromo-1-chloro-4-(chloromethyl)benzene.

Caution: Chloromethylation reactions may produce the highly carcinogenic by-product bis(chloromethyl) ether. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Conclusion

The synthesis of 2-Bromo-1-chloro-4-(chloromethyl)benzene is a prime example of the strategic application of fundamental principles in organic chemistry to construct a complex, polysubstituted aromatic molecule. By employing a regioselective Sandmeyer reaction to prepare the 1-bromo-2-chlorobenzene intermediate, the challenge of isomeric mixtures from direct halogenation is effectively bypassed. The subsequent Blanc-Quelet chloromethylation, guided by the combined directing effects of the bromo and chloro substituents, allows for the controlled introduction of the chloromethyl group at the desired C4 position. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and ensuring the successful synthesis of this valuable chemical building block. This guide provides the theoretical framework and practical protocols necessary for researchers and drug development professionals to confidently approach the synthesis of 2-Bromo-1-chloro-4-(chloromethyl)benzene and related polysubstituted aromatic compounds.

References

- Quelet, R. (1932). The Quelet reaction. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 195, 155.

-

Hartwell, J. L. (1944). o-Chlorobromobenzene. Organic Syntheses, 24, 22. [Link]

-

PrepChem. (2023). Preparation of 1-bromo-2-chlorobenzene. [Link]

-

Wikipedia. (2023). Quelet reaction. [Link]

-

Filo. (2025). Explain the bromination reaction of chlorobenzene. [Link]

- Wipf Group. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh.

-

Wikipedia. (2023). Blanc chloromethylation. [Link]

-

Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. [Link]

- University of Illinois. (n.d.).

- Pfeiffer, W. D. (n.d.).

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Wikipedia. (2023). Bromochlorobenzene. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

-

Reusch, W. (2023, January 22). Electrophilic Substitution of Disubstituted Benzene Rings. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.).

-

YouTube. (2023, January 16). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

YouTube. (2024, May 15). Quelet Reaction Mechanism | Organic Chemistry. [Link]

-

Dalal Institute. (n.d.). The Ortho/Para Ratio. [Link]

-

Sciencemadness Wiki. (2019, July 5). Blanc reaction. [Link]

-

JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. [Link]

-

Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

-

Hiller, J. J., Jr. (1963). The ortho/para Ratio in Electrophilic Aromatic Substitution. Mercuration and Alkylation of Chlorobenzene and Anisole. Evidence for a Coordination Effect. The Journal of Organic Chemistry, 28(11), 2959-2963. [Link]

-

Study.com. (n.d.). Draw the major organic product(s) for chlorination of bromobenzene. [Link]

-

Chegg. (2018, November 28). 3.37 A Br substituent is an ortho/para dir ector, so the halogenation of bromobenzene predominantly yields para products, as shown in the following bromination and chlorination reactions. [Link]

-

Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

-

Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. [Link]

-

IRIS. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. [Link]

-

Hiller, J. J., Jr. (1963). The ortho/para Ratio in Electrophilic Aromatic Substitution. Mercuration and Alkylation of Chlorobenzene and Anisole. Evidence for a Coordination Effect. The Journal of Organic Chemistry, 28(11), 2959-2963. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

PubChem. (n.d.). 1-bromo-2-(chloromethyl)benzene. [Link]

-

PubChem. (n.d.). 1-Bromo-2-chlorobenzene. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 2-Bromo-1-chloro-4-(chloromethyl)benzene: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-chloro-4-(chloromethyl)benzene, a halogenated aromatic hydrocarbon of increasing interest in the field of medicinal chemistry. This document details its discovery and first reported synthesis, offering an in-depth analysis of two primary synthetic routes with detailed, step-by-step experimental protocols. The guide elucidates the underlying reaction mechanisms, providing a rationale for experimental choices. Furthermore, it includes a thorough characterization of the compound and its precursors, supported by spectroscopic data, and explores its applications as a key building block in the synthesis of pharmaceutical agents. Safety protocols for handling the compound and its intermediates are also addressed, ensuring a comprehensive resource for laboratory professionals.

Introduction and Discovery

2-Bromo-1-chloro-4-(chloromethyl)benzene, identified by the CAS Number 880348-46-9, is a versatile synthetic intermediate. Its trifunctional nature, featuring a reactive benzylic chloride, a modifiable bromine atom, and a chlorine atom influencing the ring's electronics, makes it a valuable scaffold in the construction of complex molecular architectures. While the compound's presence in chemical supplier catalogs is widespread, its first documented synthesis appears in the patent literature. A 2006 patent application, US2006/69286A1, provides the earliest detailed public record of its preparation, outlining its synthesis from (3-Bromo-4-chloro-phenyl)-methanol.[1] This discovery laid the groundwork for its subsequent use in the development of novel compounds.

Table 1: Physicochemical Properties of 2-Bromo-1-chloro-4-(chloromethyl)benzene

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-chloro-4-(chloromethyl)benzene | PubChem |

| CAS Number | 880348-46-9 | Sigma-Aldrich[2] |

| Molecular Formula | C₇H₅BrCl₂ | PubChem |

| Molecular Weight | 239.93 g/mol | Sigma-Aldrich[2] |

| InChIKey | SNPYGOQMBFNDLS-UHFFFAOYSA-N | PubChem |

Synthetic Pathways and Methodologies

The synthesis of 2-Bromo-1-chloro-4-(chloromethyl)benzene can be approached through two primary strategic disconnections, reflecting common transformations in organic synthesis. The first involves the direct chlorination of a benzyl alcohol, while the second relies on the free-radical chlorination of a substituted toluene.

Route 1: Chlorination of (3-Bromo-4-chloro-phenyl)-methanol

This approach, as detailed in the patent literature, utilizes a nucleophilic substitution reaction to convert the benzylic alcohol to the corresponding chloride.[1] This method is advantageous due to its typically high yields and selectivity.

The synthesis of the requisite benzyl alcohol precursor is not explicitly detailed in the initial patent. However, a logical and commonly employed method involves the reduction of the corresponding benzoic acid derivative.

Step 1: Synthesis of 3-Bromo-4-chlorobenzoic acid

A plausible route to this precursor begins with the bromination of 4-chlorobenzoic acid.

Step 2: Reduction to (3-Bromo-4-chloro-phenyl)-methanol

The reduction of the carboxylic acid to the benzyl alcohol can be achieved using a variety of reducing agents.

This protocol is adapted from the procedure described in patent US2006/69286A1.[1]

Materials and Reagents:

-

(3-Bromo-4-chloro-phenyl)-methanol

-

Triphenylphosphine (Ph₃P)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

Procedure:

-

To a solution of (3-Bromo-4-chloro-phenyl)-methanol (9.6 g, 43 mmol) in dichloromethane (100 mL), add triphenylphosphine (17.1 g, 65 mmol) and carbon tetrachloride (6.3 mL, 65 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, wash the solution with brine (3 x 100 mL).

-

Pass the organic layer through a short silica gel column to afford the product as a colorless oil.

Expected Yield: 9.14 g (88%)[1]

Characterization Data (¹H NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=2.1 Hz, 1H), 7.43 (d, J=8.2 Hz, 1H), 7.27 (dd, J=8.3, 2.1 Hz, 1H), 4.51 (s, 2H).[1] Note: The original patent incorrectly lists the integration of the singlet at 4.51 ppm as 3H; it should be 2H for the benzylic protons.

Causality and Mechanistic Insights: This transformation is a classic example of the Appel reaction. The triphenylphosphine reacts with carbon tetrachloride to generate a phosphonium salt intermediate, [Ph₃P-CCl₃]⁺Cl⁻. This species then reacts with the alcohol, which acts as a nucleophile, to form an alkoxyphosphonium salt. The chloride ion then displaces the triphenylphosphine oxide in an Sₙ2 reaction at the benzylic carbon to yield the desired benzyl chloride. The use of a large excess of triphenylphosphine and carbon tetrachloride drives the reaction to completion.

Caption: Mechanism of the Appel reaction for the conversion of a benzyl alcohol to a benzyl chloride.

Route 2: Free-Radical Side-Chain Chlorination of 2-Bromo-4-chlorotoluene

An alternative and industrially scalable approach is the free-radical chlorination of the corresponding toluene derivative. This method involves the selective substitution of a benzylic hydrogen with a chlorine atom, typically initiated by UV light or a radical initiator.

The precursor, 2-bromo-4-chlorotoluene, can be synthesized from commercially available 5-chloro-2-methylaniline via a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a bromine substituent.

Experimental Protocol: Sandmeyer Reaction

Materials and Reagents:

-

5-Chloro-2-methylaniline

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Methyl-tert-butyl ether (MTBE)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Slowly add melted 5-chloro-2-methylaniline to 23% aqueous HBr with stirring.

-

Cool the mixture to -5°C and add a solution of NaNO₂ in water dropwise, maintaining the temperature below 0°C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuBr in 47% HBr at 0°C.

-

Add the cold diazonium salt solution in portions to the CuBr solution.

-

Warm the resulting mixture to 70°C and stir for 30 minutes.

-

Cool to room temperature and extract the product with MTBE.

-

Dry the combined organic extracts over K₂CO₃ and evaporate the solvent.

-

Purify the crude product by fractional distillation to obtain 2-bromo-4-chlorotoluene as a colorless oil.

Causality and Mechanistic Insights: The Sandmeyer reaction proceeds through the formation of an aryl diazonium salt, which then undergoes a copper(I)-catalyzed substitution. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer bromination.

Materials and Reagents:

-

2-Bromo-4-chlorotoluene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-4-chlorotoluene in CCl₄.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Causality and Mechanistic Insights: This reaction proceeds via a free-radical chain mechanism. The initiator (AIBN or BPO upon heating, or UV light) generates initial radicals. These radicals abstract the chlorine atom from NCS to produce a succinimidyl radical. The succinimidyl radical then abstracts a benzylic hydrogen from 2-bromo-4-chlorotoluene, which is the most labile hydrogen due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with another molecule of NCS to form the desired product and a new succinimidyl radical, propagating the chain. The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring can slightly deactivate the benzylic C-H bonds towards radical abstraction compared to toluene itself.

Caption: Free-radical chain mechanism for the side-chain chlorination of a toluene derivative using NCS.

Applications in Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry, as the introduction of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. 2-Bromo-1-chloro-4-(chloromethyl)benzene is a key intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the synthesis of compounds related to dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. While not a direct precursor to dapagliflozin itself, its isomer, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial intermediate.[3] The structural motif of 2-Bromo-1-chloro-4-(chloromethyl)benzene, with its specific substitution pattern, makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs. The bromo substituent can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity, while the benzylic chloride is a reactive handle for nucleophilic substitution to link the scaffold to other molecular fragments.

Safety and Handling

2-Bromo-1-chloro-4-(chloromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] All personnel handling this compound should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Due to its reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Bromo-1-chloro-4-(chloromethyl)benzene is a synthetically valuable intermediate whose preparation is accessible through established organic transformations. The two primary synthetic routes, chlorination of the corresponding benzyl alcohol and free-radical chlorination of the toluene precursor, offer flexibility in synthetic design. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary knowledge for the safe and efficient synthesis and utilization of this compound. Its potential as a building block in the synthesis of novel pharmaceutical agents underscores its importance in the field of drug discovery and development.

References

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- US Patent No. US2006/69286A1. (2006).

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene Safety and Hazards. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

Application Notes & Protocols: Synthesis of Novel Derivatives from 2-Bromo-1-chloro-4-(chloromethyl)benzene

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-Bromo-1-chloro-4-(chloromethyl)benzene. This trifunctional building block offers a unique platform for sequential and site-selective modifications, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. We will explore the differential reactivity of the benzylic chloride, aryl bromide, and aryl chloride moieties and provide detailed, field-proven protocols for their selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Scaffold for Directed Synthesis

2-Bromo-1-chloro-4-(chloromethyl)benzene is a strategically valuable starting material in modern organic synthesis. Its utility is derived from the presence of three distinct reactive centers with a predictable hierarchy of reactivity. This allows for a stepwise and controlled approach to molecular elaboration, a critical advantage in the synthesis of complex target molecules and the generation of chemical libraries for drug discovery.[1][2] The introduction of bromine and chlorine atoms into molecular structures is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][3]

The primary reactive sites are:

-

Benzylic Chloride (-CH₂Cl): Exceptionally susceptible to nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms due to the stabilization of the carbocation intermediate or transition state by the adjacent aromatic ring.[4] This is typically the first position to be functionalized.

-

Aryl Bromide (C-Br): An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] The C-Br bond is significantly more reactive in these transformations than the C-Cl bond.[7]

-

Aryl Chloride (C-Cl): The most inert of the three functional groups towards standard cross-coupling conditions, typically requiring specialized bulky phosphine ligands and higher temperatures for activation.[8] This inertness is synthetically useful, allowing it to be preserved while other sites are modified.

This differential reactivity forms the cornerstone of the synthetic strategies outlined in this guide.

Figure 1: Reactivity hierarchy of the functional groups in 2-Bromo-1-chloro-4-(chloromethyl)benzene.

Protocol I: Selective Nucleophilic Substitution at the Benzylic Position

The benzylic chloride is the most electrophilic site and readily undergoes substitution with a wide range of nucleophiles. The choice of solvent and nucleophile strength can influence whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway, though for this primary benzylic halide, the Sₙ2 pathway is often favored, especially with strong nucleophiles in polar aprotic solvents.

Application 2.1: Synthesis of Benzyl Ethers

This protocol details the Williamson ether synthesis using an alkoxide nucleophile. The use of a strong base like sodium hydride (NaH) ensures the complete deprotonation of the alcohol to form the more potent alkoxide nucleophile.

Protocol:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of alcohol).

-

Alkoxide Formation: Add the desired alcohol (1.1 equivalents) to the THF. Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Nucleophilic Substitution: Dissolve 2-Bromo-1-chloro-4-(chloromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application 2.2: Synthesis of Benzyl Amines

This protocol describes the direct alkylation of a primary or secondary amine. A non-nucleophilic base is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-chloro-4-(chloromethyl)benzene (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF, 10 mL per mmol of starting material).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C for 6-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

| Reaction Type | Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Ether Synthesis | R-OH | NaH | THF | 0 to 25 | 85 - 95 |

| Amine Synthesis | R₂-NH | K₂CO₃ / DIPEA | Acetonitrile | 25 to 60 | 80 - 90 |

| Ester Synthesis | R-COOH | Cs₂CO₃ | DMF | 25 | 90 - 98 |

| Table 1: Summary of conditions for benzylic substitution. |

Protocol II: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Position

With the benzylic position functionalized, the next most reactive site is the aryl bromide. This allows for the introduction of aryl, heteroaryl, or amino groups via well-established palladium-catalyzed cross-coupling reactions. The key to selectivity is choosing conditions that activate the C-Br bond while leaving the C-Cl bond untouched.

Application 3.1: Suzuki-Miyaura C-C Bond Formation

The Suzuki reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron species.[6][9] The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity.

Protocol:

-

Reaction Setup: To a Schlenk flask, add the benzyl-functionalized intermediate (from Section 2, 1.0 equivalent), the desired aryl- or vinylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or potassium phosphate (K₃PO₄, 2.0 equivalents).

-

Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/ethanol/H₂O.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Application 3.2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[5][10] This reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the benzyl-functionalized intermediate (1.0 equivalent), the desired amine (1.2 equivalents), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents) or lithium hexamethyldisilazide (LHMDS, 1.4 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XantPhos, 2-4 mol%) to a Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 100 |

| Table 2: Summary of conditions for selective C-Br cross-coupling. |

Synthetic Strategy: A Sequential Functionalization Workflow

The true synthetic power of 2-Bromo-1-chloro-4-(chloromethyl)benzene is realized through a sequential functionalization strategy that exploits the reactivity hierarchy. This allows for the controlled and independent introduction of three different diversity elements onto the benzene scaffold.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Strategic Utilization of 2-Bromo-1-chloro-4-(chloromethyl)benzene in Pharmaceutical Synthesis

Content Type: Application Note & Technical Protocol CAS Number: 880348-46-9 (Isomer Specific) Synonyms: 3-Bromo-4-chlorobenzyl chloride; 1-Chloro-2-bromo-4-(chloromethyl)benzene

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-1-chloro-4-(chloromethyl)benzene represents a high-value "orthogonal building block." Its structural uniqueness lies in the presence of three distinct halogen functionalities—a reactive benzylic chloride, a catalytically active aryl bromide, and a metabolically stable aryl chloride—arranged in a specific 1,2,4-substitution pattern.

This application note details the strategic use of this precursor for synthesizing diarylmethane scaffolds (common in SGLT2 inhibitors), unnatural amino acids (e.g., 3-bromo-4-chloro-L-phenylalanine), and kinase inhibitors .[1] We provide validated protocols for exploiting its chemoselectivity, allowing researchers to sequentially functionalize the molecule without protecting groups.

Chemical Profile & Reactivity Matrix

The utility of this molecule stems from the differential bond dissociation energies (BDE) and electrophilicity of its carbon-halogen bonds.

| Position | Functionality | Reactivity Mode | Activation Condition |

| C-4 (Benzylic) | Alkyl Chloride | High: | Mild bases ( |

| C-2 (Aryl) | Aryl Bromide | Medium: Oxidative Addition (Pd/Ni) | Pd-catalyzed Cross-Coupling (Suzuki, Buchwald).[1] |

| C-1 (Aryl) | Aryl Chloride | Low: Metabolic Blocker / Late-stage activation | Inert under standard coupling; requires specialized ligands.[1] |

Key Advantage: The benzylic chloride is

Strategic Application Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways. Path A is the preferred route for most pharmaceutical intermediates to avoid polymerization of the benzyl chloride under thermal coupling conditions.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 3-Bromo-4-chloro-L-phenylalanine Precursor

Application: Synthesis of peptide mimetics and GPCR antagonists (e.g., CCK antagonists).

Objective: Selectively alkylate a glycine enolate equivalent (e.g., O'Donnell Schiff base) with the benzyl chloride moiety.

Reagents:

-

Precursor: 2-Bromo-1-chloro-4-(chloromethyl)benzene (1.0 equiv)

-

Nucleophile: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) - Phase Transfer Catalyst

-

Base: Cesium Hydroxide Monohydrate (

) (5.0 equiv) -

Solvent: Dichloromethane (DCM) / Water (-78°C to 0°C)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the glycine imine (1.0 equiv) and the chiral phase transfer catalyst (10 mol%) in DCM. Cool the mixture to -78°C using a dry ice/acetone bath.

-

Addition: Add 2-Bromo-1-chloro-4-(chloromethyl)benzene (1.0 equiv) as a solution in DCM dropwise over 15 minutes.

-

Activation: Add solid

in one portion. -

Reaction: Stir vigorously at -78°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The benzylic chloride spot (

) should disappear, replaced by the alkylated product ( -

Quench & Workup: Dilute with water and extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Hydrolysis (Optional): Treat the intermediate with 1M citric acid in THF to release the free amine, yielding the unnatural amino acid ester.

Critical Control Point: Maintain strictly low temperature (-78°C) to ensure high enantioselectivity if using a chiral catalyst. At room temperature, the reaction proceeds but racemizaton may occur.

Protocol B: Suzuki-Miyaura Coupling for Diarylmethane Scaffolds

Application: Synthesis of SGLT2 inhibitor analogs or biaryl kinase inhibitors.

Objective: Couple the aryl bromide with a phenylboronic acid while preserving the aryl chloride.

Reagents:

-

Substrate: (From Protocol A) or 2-Bromo-1-chloro-4-(chloromethyl)benzene directly.

-

Coupling Partner: 4-Ethoxyphenylboronic acid (1.2 equiv).

-

Catalyst:

(3 mol%). -

Base: Potassium Phosphate (

) (2.0 M aq. solution). -

Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous

(3.0 equiv) via syringe. -

Heating: Heat the mixture to 80°C for 4-6 hours.

-

Note: Do not exceed 90°C to prevent oxidative addition into the aryl chloride bond (C-Cl).

-

-

Monitoring: HPLC analysis should show consumption of the aryl bromide. The aryl chloride signal should remain intact.

-

Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.

-

Purification: Recrystallization from Ethanol/Water is often sufficient for diarylmethane derivatives.

Safety & Handling Guidelines

-

Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents).

-

Requirement: All weighing and transfers must be performed in a functioning fume hood.

-

Decontamination: Neutralize spills immediately with dilute ammonia or 10% sodium hydroxide solution to hydrolyze the alkyl chloride.

-

-

Vesicant: Direct skin contact can cause severe blistering. Double-gloving (Nitrile) is mandatory.

References

-

Preparation of 3-Bromo-4-chloro-L-phenylalanine

- Source: Patent WO2006036670A1. "Sulfonamide compounds as CCK antagonists."

- Context: Describes the use of 3-bromo-4-chlorobenzyl chloride (CAS 880348-46-9)

-

SGLT2 Inhibitor Scaffolds (Diarylmethanes)

- Source: Patent US20150166598.

- Context: Illustrates the general methodology of using bromo-chloro-benzyl halides to construct the diarylmethane core of gliflozins via Friedel-Crafts or coupling str

-

Selective Halogen Functionalization

- Source:Journal of Organic Chemistry, 2012.

- Context: Provides mechanistic grounding for the selectivity of Pd-catalyzed coupling

Sources

Handling and storage conditions for "2-Bromo-1-chloro-4-(chloromethyl)benzene" in the lab

Part 1: Executive Summary & Chemical Profile

2-Bromo-1-chloro-4-(chloromethyl)benzene is a highly reactive benzylic halide used primarily as an electrophilic building block in medicinal chemistry (e.g., for introducing a substituted benzyl group). Its utility in cross-coupling (via the aryl bromide/chloride) and nucleophilic substitution (via the benzylic chloride) makes it valuable but chemically fragile.

Critical Warning: This compound is a Lachrymator (tear-inducing) and Corrosive . It possesses a reactive chloromethyl group (

Chemical Identity Table

| Property | Detail |

| Chemical Name | 2-Bromo-1-chloro-4-(chloromethyl)benzene |

| CAS Number | 66192-23-2 (Isomer specific) |

| Molecular Formula | |

| Molecular Weight | 239.92 g/mol |

| Functional Class | Aryl Halide / Benzyl Chloride |

| Physical State | Low-melting solid or viscous oil (depending on purity/temp) |

| Key Hazards | H314 (Skin Burns), H335 (Resp.[1] Irritation), Lachrymator |

Part 2: The Science of Instability (The "Why")

To handle this compound effectively, researchers must understand the mechanism of its degradation. Unlike stable aryl halides (like chlorobenzene), the benzylic chloride bond is weak and highly susceptible to nucleophilic attack by water (hydrolysis).[2]

Degradation Pathway: Hydrolysis

When exposed to ambient humidity, the chloromethyl group undergoes solvolysis. This reaction is autocatalytic: the generated HCl acts as a catalyst for further degradation and can corrode metal spatulas or needles.

Figure 1: Hydrolysis pathway. Note that HCl generation leads to pressure buildup in sealed, non-inert containers.

Part 3: Storage Protocol

Objective: Prevent hydrolysis and thermal decomposition.

-

Temperature Control:

-

Requirement: Store at 2°C to 8°C (Refrigerator).

-

Reasoning: Low temperature kinetically inhibits the hydrolysis reaction and reduces the vapor pressure, minimizing lachrymatory risk upon opening.

-

-

Atmosphere:

-

Requirement: Store under Inert Gas (Argon or Nitrogen) .

-

Protocol: After every use, the headspace must be backfilled with inert gas. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/oil.

-

-

Container Specifications:

-

Primary: Amber glass vial with a Teflon (PTFE) lined screw cap.

-

Secondary: The primary vial must be sealed inside a secondary containment vessel (e.g., a plastic jar with desiccant packets) to trap any leaking vapors and exclude moisture.

-

Prohibited: Do not use metal containers or spatulas (HCl corrodes metal). Do not use cork or standard rubber septa (benzyl halides alkylate and degrade rubber).

-

Part 4: Handling & Usage Protocol

Objective: Zero exposure to the operator and zero moisture exposure to the compound.

Workflow Diagram

Figure 2: Safe handling workflow. Step 3 is critical to prevent water condensation on the cold chemical.

Detailed Methodology

1. Preparation (The "Quench Bath"): Before opening the vial, prepare a beaker containing 10% aqueous Ammonium Hydroxide or Saturated Sodium Bicarbonate in the fume hood.

-

Purpose: Any contaminated tools (pipettes, spatulas) go directly into this bath. The base neutralizes HCl, and ammonia reacts with the benzyl chloride to form a non-lachrymatory amine.

2. Thermal Equilibration (Crucial Step): Remove the secondary container from the fridge and let it stand in the fume hood for 20–30 minutes before opening.

-

Scientific Logic:[3] Opening a cold vial in humid lab air causes immediate condensation of water vapor onto the chemical. This water initiates the hydrolysis degradation cycle shown in Figure 1.

3. Weighing Procedure:

-

Solid: Use a disposable plastic spatula. Do not use metal.[4] Transfer to a tared vial inside the hood. Cap the tared vial before moving it to the balance.

-

Liquid/Oil: Use a glass Pasteur pipette or positive-displacement pipette.

-

Never weigh this compound on an open balance bench. The vapors are potent lachrymators even at ppm levels.

4. Solubilization:

-

Preferred Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

-

Avoid: Alcohols (Methanol/Ethanol) unless you intend to react the compound immediately, as they will slowly solvolyze the benzylic chloride.

Part 5: Emergency & Decontamination

Spill Management:

-

Evacuate: If a significant amount (>5mL/g) is spilled outside the hood, evacuate the lab immediately. The lachrymatory effect can be disabling.

-

Neutralization: Cover the spill with Sodium Carbonate or Vermiculite .

-

Deactivation: Apply a solution of 5% Ethanolamine in water or dilute Ammonium Hydroxide to the spill area. This chemically destroys the alkylating agent.

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes.[5] Do not wait. The HCl generation causes rapid corneal damage.

-

Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol (it increases skin permeability).

References

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene (CID 53638669).[1] National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

Sigma-Aldrich. (n.d.).[7] Benzyl Chloride Derivatives: Handling and Stability.[2] Merck KGaA.[7] (General reference for benzylic halide stability).

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride.[8] Retrieved February 14, 2026, from [Link]

Sources

- 1. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]

- 3. 2-Bromo-1-chloro-4-methyl-benzene | CymitQuimica [cymitquimica.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. pentachemicals.eu [pentachemicals.eu]

How to improve the yield of "2-Bromo-1-chloro-4-(chloromethyl)benzene" synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-1-chloro-4-(chloromethyl)benzene. As a key intermediate in complex organic synthesis, achieving a high yield of this compound is critical. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The primary route involves the free-radical chlorination of 2-Bromo-1-chloro-4-methylbenzene.

Question: My reaction yield is low, and I recover a significant amount of unreacted 2-Bromo-1-chloro-4-methylbenzene. What are the likely causes?

Answer: This is a common issue that typically points to inefficient initiation or propagation of the free-radical chain reaction.[1] Let's break down the potential causes:

-

Ineffective Radical Initiation: The reaction requires an initial input of energy to cleave the chlorinating agent and start the radical chain. If this step is inefficient, the reaction will not proceed to completion.

-

For Photochemical Initiation (UV Light): Ensure your UV lamp is functional and positioned close to the reaction vessel. The vessel itself should be made of a material transparent to the lamp's wavelength (e.g., Pyrex or quartz). Opaque residues on the flask can also block light.[2]

-

For Chemical Initiation (e.g., AIBN, Benzoyl Peroxide): The initiator may have degraded during storage. Use a fresh batch of the initiator. Also, ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, this is typically between 80-100 °C.

-

-

Presence of Radical Inhibitors: Molecular oxygen is a potent radical inhibitor. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Impurities in the starting material or solvent can also quench radicals.

-

Insufficient Reaction Time or Temperature: Radical reactions are not instantaneous. Monitor the reaction progress using an appropriate technique (GC, TLC, or ¹H NMR) to determine the optimal reaction time. If using thermal initiation, ensure the temperature is maintained consistently.

Question: My main impurity is the formation of di- and tri-chlorinated side products. How can I improve the selectivity for mono-chlorination?

Answer: Over-chlorination is a classic challenge in benzylic halogenations, arising from the fact that the product, 2-bromo-1-chloro-4-(chloromethyl)benzene, can also undergo radical chlorination.[3][4] The key to preventing this is controlling the concentration of the chlorinating agent and stopping the reaction at the right time.

-

Stoichiometric Control: Avoid using a large excess of the chlorinating agent. A slight excess of 1.05 to 1.1 equivalents is often sufficient.

-

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is highly recommended over chlorine gas for laboratory-scale synthesis.[5] NCS is a solid, which makes it easy to handle and weigh accurately. More importantly, it provides a low, steady-state concentration of chlorine radicals, which favors mono-chlorination and suppresses the formation of over-chlorinated products.[6]

-

Reaction Monitoring: This is critical. As the reaction proceeds, the concentration of the starting material decreases while the product concentration increases. The product then begins to compete for the chlorine radicals. By monitoring the disappearance of the starting material (e.g., via GC), you can quench the reaction immediately upon its consumption, before significant dichlorination occurs.

Question: I am observing significant chlorination on the aromatic ring instead of the methyl group. What is causing this, and how can I fix it?

Answer: This indicates that your reaction conditions are favoring electrophilic aromatic substitution rather than the desired free-radical pathway.[3] The two mechanisms are governed by very different conditions.

-

Mechanism: Chlorination of the methyl group (the "side chain") proceeds via a free-radical mechanism, stabilized by the benzene ring.[7] Chlorination of the aromatic ring (the "core") is an electrophilic substitution.

-

Cause: The most common cause is the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[3] This can be introduced inadvertently from metal spatulas or impurities in reagents. Electrophilic substitution is also favored at lower temperatures and in the absence of a radical initiator.

-

Solution:

-

Ensure Radical Conditions: The reaction must be performed under UV irradiation or with a chemical radical initiator (like AIBN) at an appropriate temperature.[1][3]

-

Eliminate Lewis Acids: Use glass or PTFE-coated equipment. Ensure all glassware is scrupulously clean.

-

Solvent Choice: Use a non-polar, aprotic solvent such as carbon tetrachloride or dichloromethane, which is suitable for radical reactions.

-

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues in this synthesis.

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material? The ideal starting material is 2-Bromo-1-chloro-4-methylbenzene .[8][9] It is commercially available and possesses the correct substitution pattern for the target molecule.

Q2: Which chlorinating agent and initiator combination is best? For laboratory-scale synthesis, the combination of N-Chlorosuccinimide (NCS) as the chlorinating agent and Azobisisobutyronitrile (AIBN) as a thermal initiator is highly recommended. This avoids the handling of chlorine gas and the need for specialized photochemical equipment. NCS provides a more controlled reaction, minimizing side products.[5][10]

Q3: What are the optimal solvent and temperature conditions? An inert, dry solvent is crucial. While carbon tetrachloride (CCl₄) was historically used, its toxicity makes it undesirable. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are excellent alternatives. When using AIBN as an initiator, the reaction should be heated to reflux (typically around 80-90 °C) to ensure efficient decomposition of the initiator and propagation of the radical chain.

Q4: How should the final product be purified? The crude product can be purified by vacuum distillation . Given that benzyl halides can be lachrymatory and potentially unstable on silica gel, distillation is often preferred over column chromatography. Ensure the workup procedure effectively removes any remaining succinimide (from NCS) and AIBN byproducts before distillation.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 2-Bromo-1-chloro-4-(chloromethyl)benzene using NCS and AIBN.

Materials:

-

2-Bromo-1-chloro-4-methylbenzene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-1-chloro-4-methylbenzene (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (to make a ~0.5 M solution).

-

Add N-Chlorosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 40 °C for CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction progress by GC or TLC every hour. The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield 2-Bromo-1-chloro-4-(chloromethyl)benzene as a clear oil.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molarity (eq) | Example Mass/Volume (for 10 mmol scale) |

| 2-Bromo-1-chloro-4-methylbenzene | 205.48[8] | 1.0 | 2.05 g |

| N-Chlorosuccinimide (NCS) | 133.53[11] | 1.1 | 1.47 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 82 mg |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 20 mL |

| Product (Expected) | 239.92 [12] | - | Yield dependent (Typical: 75-85%) |

References

-

G. A. Russell, and H. C. Brown. (1955). The Photochlorination of 2-Methylpropane-2-d and α-d1-Toluene; the Question of Free Radical Rearrangement or Exchange in Substitution Reactions. Journal of the American Chemical Society. Available from: [Link]

-

Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Available from: [Link]

-

Preprints.org. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available from: [Link]

-

Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Available from: [Link]

-

Chemguide. (n.d.). free radical substitution in the methylbenzene and chlorine reaction. Available from: [Link]

-

MDPI. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available from: [Link]

-

Chemistry LibreTexts. (2023). Methylbenzene and Chlorine. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available from: [Link]

-

brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Available from: [Link]

-

YouTube. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. Available from: [Link]

-